Navarixin

Overview

Description

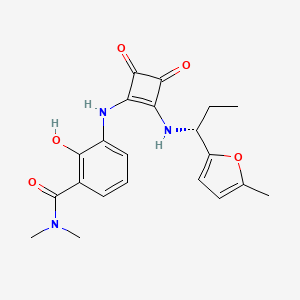

Navarixin (SCH-527123 or MK-7123) is a small-molecule antagonist of the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor critical in neutrophil recruitment and activation during inflammatory responses . Chemically, it is defined as (R)-2-hydroxy-N,N-dimethyl-3-((2-((1-(5-methylfuran-2-yl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)benzamide, with a molecular weight of 397.43 g/mol and a CAS number of 473727-83-2 . This compound inhibits CXCR2 signaling by binding to its intracellular allosteric site, thereby blocking interleukin-8 (IL-8)-mediated neutrophil chemotaxis and reducing inflammation .

Clinically, this compound has been evaluated in chronic obstructive pulmonary disease (COPD), asthma, and cancer. In phase 2 trials for COPD, it reduced sputum neutrophil counts and improved lung function (FEV₁) but exhibited dose-dependent neutropenia .

Preparation Methods

Traditional Chemical Synthesis of Navarixin

Core Synthetic Pathway

The conventional synthesis of this compound centers on the formation of its chiral amine backbone and subsequent coupling with a squaric acid-derived moiety. As detailed in , the process begins with the preparation of (R)-1-(5-methylfuran-2-yl)propan-1-amine (2 ), a key intermediate. This intermediate is synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts or resolving agents.

The squaric acid component is introduced through a two-step sequence:

-

Squarate ester formation : Reaction of diethyl squarate with an aniline derivative under basic conditions yields a monoester intermediate.

-

Amidation : Coupling the monoester with (R)-1-(5-methylfuran-2-yl)propan-1-amine in ethanol produces the final squaramide structure .

Critical Reaction Conditions :

-

Temperature : Reactions are typically conducted at ambient temperature (20–25°C) to prevent decomposition of heat-sensitive intermediates.

-

Catalysts : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed to facilitate amide bond formation.

-

Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Optimization of Chirality Control

Early synthetic routes struggled with racemization during the amidation step. To address this, Dwyer et al. introduced a low-temperature (−20°C) protocol for the final coupling, reducing epimerization and achieving an enantiomeric excess (ee) of 98.5% . Nuclear magnetic resonance (NMR) studies confirmed that methylation of the amide nitrogen minimizes conformational flexibility, further enhancing stereochemical stability .

Chemo-Enzymatic Synthesis in Aqueous Micellar Media

Green Chemistry Approach

A breakthrough in this compound synthesis was reported by Kumar et al., who developed a chemo-enzymatic method using transaminases in aqueous micellar media . This approach eliminates the need for organic solvents and chiral auxiliaries.

Key Steps :

-

Enzymatic Amination : (R)-Selective transaminases convert 5-methylfuran-2-ylpropan-1-one to (R)-1-(5-methylfuran-2-yl)propan-1-amine with >99.9% ee.

-

Micellar Catalysis : The reaction occurs in water containing nonionic surfactants (e.g., Triton X-100), which solubilize hydrophobic substrates and enhance enzyme stability.

Advantages Over Traditional Methods :

-

Yield : 89% for the enzymatic step vs. 72% in chemical synthesis .

-

Sustainability : Reduced waste (E-factor = 2.1 vs. 8.7 for chemical routes) .

Fluorescent Ligand Derivatives and Functionalization

Design of Fluorescent Probes

Recent work has focused on modifying this compound for target engagement studies. Mz438, a fluorescent analogue, incorporates a BODIPY fluorophore linked via a polyethylene glycol (PEG) spacer .

Synthetic Route :

-

Propargylation : Introduction of a propargyl group to the squaramide core enables click chemistry.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reaction with 6-TAMRA-PEG3-azide yields the fluorescent conjugate .

Applications :

-

Cellular Imaging : Mz438 exhibits nanomolar affinity (K<sub>D</sub> = 4.2 nM) for CXCR2, enabling real-time receptor tracking .

Patent-Based Innovations in Intermediate Synthesis

Cyclobutenedione Derivatives

The patent US9526732B2 discloses disubstituted 3,4-diamino-3-cyclobutene-1,2-dione derivatives as key intermediates for this compound-like compounds .

Novel Reactions :

-

Ti(OEt)<sub>4</sub>-Mediated Coupling : Titanium ethoxide facilitates the condensation of furanyl amines with squaric acid esters, improving yields by 15–20% compared to traditional methods .

-

Magnesium-Mediated Cyclization : tert-Butylmagnesium chloride promotes ring closure in micellar media, reducing side-product formation .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Navarixin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents for substitution include halogens and nucleophiles.

Cyclization: Cyclization reactions involve the formation of ring structures within the this compound molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Oncology Applications

Navarixin's primary focus in recent research has been its potential use in cancer therapy, particularly in combination with immune checkpoint inhibitors like pembrolizumab.

1.1 Mechanism of Action

this compound inhibits the CXCR2 receptor, which is implicated in recruiting myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. MDSCs are known to suppress anti-tumor immune responses, thus their inhibition may enhance the efficacy of immunotherapies. Preclinical studies indicate that this compound can:

- Enhance T cell entry into tumors.

- Suppress metastasis.

- Improve sensitivity to PD-1 blockade therapies .

1.2 Clinical Trials

A Phase II clinical trial (NCT03473925) evaluated this compound in combination with pembrolizumab for patients with advanced solid tumors, including:

- Non-small cell lung cancer (NSCLC)

- Castration-resistant prostate cancer (CRPC)

- Microsatellite-stable colorectal cancer (MSS CRC)

The study aimed to assess the pharmacodynamics by measuring absolute neutrophil counts (ANC) and evaluating response rates to the combination therapy. Initial results suggested that while safety and tolerability were manageable, the efficacy was not sufficient to warrant further development in these indications .

1.3 Case Studies

- Prostate Cancer : In preclinical models, this compound reversed enzalutamide resistance and inhibited tumor growth .

- Colorectal Cancer : Studies indicated that this compound could significantly inhibit tumor growth and colony formation in CRC models .

- Triple-Negative Breast Cancer : this compound induced apoptosis in malignant cells, showcasing its potential across various cancer types .

Respiratory Applications

This compound was initially investigated for treating chronic obstructive pulmonary disease (COPD) and asthma.

2.1 COPD

In a pivotal Phase II trial, this compound demonstrated a statistically significant improvement in forced expiratory volume (FEV) among patients with moderate to severe COPD who were current smokers. However, treatment was associated with grade 2 neutropenia, leading to discontinuation of further development for this indication due to modest benefits observed .

2.2 Asthma

this compound showed trends toward clinical significance in asthma studies but ultimately did not lead to substantial improvements over placebo .

Pharmacological Profile

This compound has a high affinity for CXCR2 with Kd values indicating potent binding capabilities:

| Target | Kd Value | Condition |

|---|---|---|

| CXCR1 | 41 nM | Antagonist |

| CXCR2 | 0.20 nM | Antagonist |

This pharmacological profile supports its potential utility across various therapeutic areas, particularly where inflammation plays a crucial role .

Mechanism of Action

Navarixin exerts its effects by binding to the CXCR2 receptor, thereby blocking the interaction between CXCR2 and its ligands. This inhibition prevents the activation and recruitment of neutrophils to sites of inflammation, reducing the inflammatory response. The molecular targets of this compound include the CXCR2 receptor and its associated signaling pathways, which are involved in the regulation of immune cell migration and activation .

Comparison with Similar Compounds

Pharmacological Profiles and Selectivity

Navarixin’s pharmacological profile is distinct from other CXCR2 antagonists in terms of target selectivity and off-target interactions:

Key Findings :

- Selectivity : this compound exhibits moderate CXCR2 selectivity (10-fold over CXCR1), whereas AZD5069 is highly selective (100-fold). SX-682 lacks selectivity, inhibiting both CXCR1 and CXCR2 equally .

- Off-Target Effects : this compound uniquely binds CCR7, a chemokine receptor linked to cancer metastasis, which may explain its anti-tumor activity in preclinical models .

Table 2: Clinical Outcomes in Selected Trials

Key Findings :

- In COPD, it improved lung function but faced challenges due to neutropenia .

- Safety : this compound’s ANC reductions (44–48%) and neutropenia incidence (7–17%) contrast with Danirixin, which avoids neutropenia due to reversible receptor binding .

Structural and Molecular Features

Table 3: Structural Comparisons and Binding Affinity

Key Findings :

- Structural Optimization : Replacing this compound’s (R)-ethyl group with a tert-butyl group (as in Cmp2105) improves CCR7 binding affinity by 215-fold, highlighting the role of steric effects in target engagement .

- Binding Kinetics : this compound’s irreversible CXCR2 binding differentiates it from Danirixin, which uses reversible inhibition to mitigate neutropenia risk .

Biological Activity

Navarixin, also known as MK-7123 or SCH-527123, is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Initially developed for non-oncology indications such as chronic obstructive pulmonary disease (COPD) and asthma, this compound has recently been explored for its potential anti-tumor effects in various cancers, particularly in combination with immune checkpoint inhibitors like pembrolizumab.

This compound functions by inhibiting CXCR2, a receptor implicated in tumor progression, immune evasion, and inflammation. By blocking this receptor, this compound aims to reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, potentially enhancing the efficacy of other therapies such as PD-1 inhibitors.

Preclinical Findings

-

Tumor Growth Inhibition :

- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:

- Castration-resistant prostate cancer (CRPC) : this compound reversed neuroendocrine lineage plasticity and enzalutamide resistance, suggesting it may enhance the effectiveness of existing therapies .

- Colorectal cancer (CRC) and melanoma : Studies showed significant tumor growth inhibition when this compound was administered .

- Triple-negative breast cancer and pancreatic ductal adenocarcinoma : this compound inhibited colony formation in vitro .

- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:

- Immunomodulatory Effects :

Phase II Study with Pembrolizumab

A notable clinical trial investigated the combination of this compound with pembrolizumab in patients with advanced solid tumors. Here are key findings from this study:

- Study Design :

- Efficacy Results :

- Safety Profile :

Summary Table of Clinical Findings

| Parameter | This compound + Pembrolizumab | Notes |

|---|---|---|

| Total Patients | 105 | Enrolled across multiple sites |

| Objective Response Rate (ORR) | CRPC: 5%, MSS CRC: 2.5%, NSCLC: 0% | Low efficacy observed |

| Median Progression-Free Survival | 1.8–2.4 months | No evidence of dose-response relationship |

| Treatment-Related Adverse Events | 67% | Included serious toxicities |

| Discontinuation due to Adverse Events | 7% |

Case Study Insights

In a preclinical setting, this compound combined with Xtandi (enzalutamide) showed enhanced tumor shrinkage compared to either agent alone in models of CRPC. This suggests that CXCR2 antagonism may play a critical role in overcoming resistance mechanisms associated with neuroendocrine differentiation in prostate cancer .

Clinical Observations

Despite promising preclinical data, clinical trials have faced challenges demonstrating significant efficacy for this compound as a monotherapy or in combination therapies. Ongoing research is necessary to explore its full potential and optimize treatment strategies.

Q & A

Q. What are the primary molecular targets of Navarixin, and how do its binding affinities influence experimental design?

Basic Research Focus

this compound is a dual allosteric antagonist of CXCR1 and CXCR2 chemokine receptors. Its binding affinity varies across species: Kd values are 41 nM for cynomolgus CXCR1 and 0.08–0.20 nM for CXCR2 in mice, rats, and monkeys . These differences necessitate careful selection of preclinical models. For example, murine models (ED50 = 1.2 mg/kg for pulmonary neutrophilia) are preferred for CXCR2-dominant studies, while primate models may better reflect human CXCR1 interactions . Researchers should validate receptor expression levels in cell lines (e.g., Ba/F3-hCXCR2) and use dose ranges aligned with species-specific Kd values to ensure target engagement .

Q. How should researchers address discrepancies between preclinical efficacy and clinical outcomes in this compound trials?

Advanced Research Focus

Preclinical studies demonstrated this compound’s efficacy in reducing neutrophil chemotaxis (IC50 = 3 nM in vitro) and tumor growth in colorectal cancer models . However, clinical trials (e.g., NCT03473925) showed limited efficacy in NSCLC and colorectal cancer when combined with pembrolizumab . To resolve this, researchers should:

- Compare biomarker inclusion criteria : Clinical trials prioritized dMMR, MLH1/MSH2-deficient tumors, whereas preclinical models used IL-8-overexpressing cell lines .

- Evaluate microenvironmental factors : Tumors with high CXCL8/CXCR2 axis activity may respond better. Include RNA-seq or IHC for CXCR1/2 in trial designs .

- Adjust dosing schedules : Preclinical models used daily oral dosing (0.1–10 mg/kg), but human trials may require pharmacokinetic optimization to maintain target inhibition .

Q. What are the best practices for validating CXCR1/2 inhibition in neutrophil chemotaxis assays?

Methodological Guidance

- Cell selection : Use primary human neutrophils or Ba/F3 cells transfected with CXCR1/2. This compound (1–3 nM) reduces CXCL8-induced chemotaxis by >50% in these systems .

- Control standardization : Include vehicle controls (0.4% methylcellulose) and reference antagonists (e.g., reparixin for CXCR1).

- Dynamic mass redistribution (DMR) assays : Measure real-time GPCR activity in neutrophils. This compound shows maximal inhibition at 10 µM, with CXCR2 selectivity confirmed via EC80 CXCL8 inhibition .

- Data normalization : Express inhibition as a percentage of the 10 µM this compound response to account for inter-experiment variability .

Q. How can combination therapies involving this compound and immune checkpoint inhibitors be optimally designed?

Advanced Research Focus

The phase II trial NCT03473925 combined this compound with pembrolizumab (anti-PD1), but efficacy varied across cancer types . To improve outcomes:

- Mechanistic synergy : this compound reduces immunosuppressive neutrophils (via CXCR2 blockade), potentially enhancing T-cell infiltration. Validate using multiplex IHC for CD8+ T cells and neutrophil markers (e.g., CD66b) .

- Sequencing strategies : Preclinical data suggest administering this compound before checkpoint inhibitors to precondition the tumor microenvironment .

- Biomarker stratification : Prioritize patients with elevated serum CXCL8 or tumor-associated neutrophil density .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in animal models?

Methodological Guidance

- Nonlinear regression models : Fit dose-response curves using a four-parameter logistic equation (e.g., Hill slope) to calculate ED50 values (e.g., 1.2 mg/kg for murine pulmonary neutrophilia) .

- Longitudinal analysis : For repeated dosing studies (e.g., 4 doses over 24 hours in LPS-challenged mice), use mixed-effects models to account for within-subject variability .

- Power calculations : Given the typical 30–38% inhibition in goblet cell hyperplasia at 1–3 mg/kg , ensure sample sizes ≥8/group (α = 0.05, β = 0.2) to detect clinically relevant effects.

Q. How should researchers interpret conflicting data on this compound’s role in cytokine modulation?

Data Contradiction Analysis

- In vitro vs. in vivo discrepancies : While this compound reduces IL-8-mediated NF-κB/MAPK phosphorylation in HCT116 cells at 25 µM , in vivo studies show minimal cytokine reduction in BAL fluid . This may reflect compensatory CXCR1 signaling or tissue-specific bioavailability.

- Resolution strategies : Perform single-cell RNA-seq on treated tissues to map cytokine networks and validate findings using phospho-specific flow cytometry for downstream kinases (e.g., p38 MAPK) .

Q. What are the critical parameters for replicating this compound’s in vivo efficacy in LPS-induced inflammation models?

Experimental Design

- Species-specific protocols : Mice require intranasal LPS (50 µL) and oral this compound (0.1–10 mg/kg in 0.4% methylcellulose) administered 2 hours pre- and 4 hours post-LPS .

- Endpoint selection : Quantify bronchoalveolar lavage (BAL) neutrophils (flow cytometry) and mucin content (Alcian blue staining) .

- Control groups : Include LPS-only and vehicle-only cohorts to distinguish drug effects from LPS variability.

Properties

IUPAC Name |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUEIPPLAFSDF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.